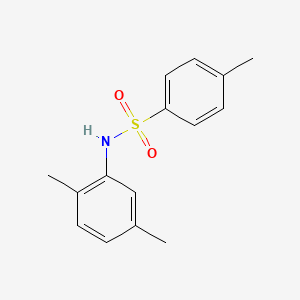

N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-5-8-14(9-6-11)19(17,18)16-15-10-12(2)4-7-13(15)3/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRROUCSIQTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978452 | |

| Record name | N-(2,5-Dimethylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62789-50-8 | |

| Record name | NSC102630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,5-Dimethylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethylphenyl 4 Methylbenzenesulfonamide

Established Reaction Pathways for Core Synthesis

The foundational synthesis of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide relies on well-established and robust chemical reactions that have been cornerstones of organic chemistry for decades.

Condensation Reactions Involving Arylsulfonyl Chlorides and Aromatic Amines

The most traditional and widely employed method for synthesizing this compound is the condensation reaction between an arylsulfonyl chloride and an aromatic amine. nih.gov Specifically, this involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dimethylaniline (B45416). nih.govnih.gov

The synthesis process begins with the preparation of 4-methylbenzenesulfonyl chloride. This is typically achieved by the dropwise addition of chlorosulfonic acid to a solution of toluene (B28343) in chloroform (B151607) at a reduced temperature (0 °C). nih.govnih.gov After the initial vigorous evolution of hydrogen chloride gas subsides, the reaction is brought to room temperature. The 4-methylbenzenesulfonyl chloride intermediate is then isolated and reacted directly with 2,5-dimethylaniline in a stoichiometric ratio. nih.govnih.gov The mixture is heated, typically by boiling for a short period (e.g., ten minutes), to drive the condensation reaction to completion. nih.govnih.gov During this step, the nucleophilic nitrogen atom of the 2,5-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide N-S bond. The final product is precipitated by pouring the cooled reaction mixture into ice-cold water, filtered, and purified by recrystallization, commonly from dilute ethanol (B145695). nih.govnih.gov

Reaction Scheme:

Step 1 (Sulfonyl Chloride Formation): Toluene + Chlorosulfonic Acid → 4-Methylbenzenesulfonyl chloride + H₂O

Step 2 (Condensation): 4-Methylbenzenesulfonyl chloride + 2,5-Dimethylaniline → this compound + HCl

Optimization of Reaction Conditions and Yields

While the fundamental condensation reaction is straightforward, optimization of conditions is crucial for maximizing yield and purity. The difficulties in sulfonamide synthesis often arise not from the amination reaction itself, but from the preparation and stability of the sulfonyl chloride intermediates. nih.gov Key parameters for optimization in the condensation step include solvent, temperature, reaction time, and the use of a base to neutralize the hydrogen chloride byproduct.

In many standard procedures, the reaction is performed neat or in a high-boiling solvent. The use of a base, such as pyridine (B92270) or an inorganic base like potassium carbonate, is a common strategy to scavenge the HCl generated, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. nsf.gov Microwave-assisted synthesis has also emerged as a method to drastically reduce reaction times and potentially improve yields through efficient and uniform heating. thieme-connect.de

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Base | Pyridine, Triethylamine, K₂CO₃ | Neutralizes HCl byproduct, preventing amine protonation. |

| Solvent | Tetrahydrofuran, Dichloromethane, Toluene | Solubilizes reactants and facilitates reaction. |

| Temperature | Room Temperature to Reflux | Controls reaction rate; higher temperatures can speed up the reaction but may lead to side products. |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can significantly shorten reaction times. thieme-connect.de |

Advanced Synthetic Strategies for Analogues and Derivatives

Beyond the synthesis of the parent compound, significant research has focused on developing advanced strategies to generate analogues and derivatives of this compound. These methods provide access to a diverse range of related structures for various chemical and pharmaceutical explorations.

N-Alkylation and N-Arylation Approaches

Modification of the sulfonamide nitrogen atom through alkylation or arylation is a primary strategy for creating derivatives.

N-Alkylation: The sulfonamide proton is acidic enough to be removed by a suitable base, generating a nucleophilic anion that can react with alkylating agents. Common methods involve treating the parent sulfonamide with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl chloroacetate) in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or NMP. nsf.govmdpi.com Alternative "green" approaches utilize alcohols as alkylating agents under manganese or ruthenium catalysis, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org These methods avoid the use of toxic alkyl halides. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position typically requires transition-metal catalysis. The copper-mediated Ullmann condensation has been a classical approach, though it often requires harsh conditions. nie.edu.sg Modern improvements include copper-catalyzed cross-coupling reactions with arylboronic acids (Chan-Evans-Lam coupling) or aryl halides. nie.edu.sgnih.gov These reactions can often be performed under milder, ligand-free conditions, expanding the scope and practicality of N-arylation for sulfonamides. nie.edu.sg

Exploration of Novel Catalytic Systems in Sulfonamide Synthesis

Recent advances have focused on developing novel catalytic systems that bypass the traditional two-step process involving the synthesis and subsequent reaction of sulfonyl chlorides. nih.gov These methods offer greater efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This method allows for the synthesis of arylsulfonyl chlorides, and subsequently sulfonamides, from arylboronic acids under mild palladium-catalyzed conditions. nih.gov This approach is highly regioselective and tolerates a wide range of functional groups that would not be compatible with classical methods using chlorosulfonic acid. nih.gov

Copper-Catalyzed Decarboxylative Halosulfonylation: This strategy enables the synthesis of sulfonamides directly from readily available aryl carboxylic acids and amines. nih.gov The process involves a copper-catalyzed conversion of the carboxylic acid to a sulfonyl chloride intermediate, which then reacts in a one-pot fashion with an amine to yield the desired sulfonamide. nih.gov

Photoredox and Copper Catalysis: A synergetic approach using both photoredox and copper catalysis allows for the direct, three-component synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide source, and various amines at room temperature. acs.org This single-step process works with both electron-rich and electron-deficient amines, showcasing its broad utility. acs.org

| Catalytic System | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Palladium Catalysis | Arylboronic Acids, [SO₂Cl]⁺ synthon, Amine | Mild conditions, high functional group tolerance, regioselective. | nih.gov |

| Copper Catalysis | Aryl Carboxylic Acids, Amine | One-pot from readily available acids, no prefunctionalization needed. | nih.gov |

| Synergetic Photoredox/Copper | Aryl Radical Precursors, SO₂, Amine | Single-step, room temperature, broad amine scope. | acs.org |

Derivatization at Aromatic Ring Positions

Functionalization of the two aromatic rings of this compound provides another avenue for creating derivatives. This is typically achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (alkyl groups and the sulfonamide bridge) guide the position of new functional groups.

For example, nitration of the 2,5-dimethylphenyl ring can lead to the formation of compounds such as N-(2,5-dimethyl-4-nitro-phenyl)-4-methyl-benzenesulfonamide. The introduction of a nitro group at the 4-position of this ring is consistent with the ortho, para-directing effects of the two methyl groups and the activating nature of the sulfonamido group. Other electrophilic substitution reactions, such as halogenation (bromination, chlorination) or Friedel-Crafts acylation, could similarly be employed to introduce further diversity into the molecular structure.

Mechanistic Insights into Sulfonamide Bond Formation

The synthesis of this compound is classically achieved through the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dimethylaniline. nih.govnih.gov This transformation, a cornerstone of sulfonamide synthesis, involves the formation of a stable sulfur-nitrogen bond. The mechanism of this reaction is generally understood as a nucleophilic substitution at a tetracoordinate sulfur center. acs.orgnih.gov While analogous to nucleophilic acyl substitution, the specifics of the sulfonyl group transfer have been a subject of detailed investigation. nih.gov Two primary mechanistic pathways are generally considered for this class of reactions: a concerted, SN2-like process and a stepwise addition-elimination (A-E) mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,5-dimethylaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The presence of two electron-donating methyl groups on the aniline (B41778) ring enhances the nucleophilicity of the amino group, facilitating this attack. The highly electronegative oxygen atoms and the chlorine atom on the sulfonyl group render the sulfur atom electron-deficient and thus susceptible to nucleophilic attack.

Concerted vs. Stepwise Pathways

The distinction between the two potential pathways lies in the timing of bond formation and bond cleavage.

Concerted SN2-type Mechanism: In this pathway, the nucleophilic amine attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step. This process involves a single transition state where the S-N bond is partially formed and the S-Cl bond is partially broken. nih.gov Extensive kinetic studies on analogous sulfonyl transfer reactions often support a concerted mechanism, characterized by a high degree of sensitivity to the nature of the nucleophile and the leaving group. nih.gov

Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the formation of a transient, pentacoordinate intermediate, often referred to as a trigonal bipyramidal (TBP) intermediate or sulfurane-like species. nih.govresearchgate.net In the first step, the amine adds to the sulfonyl group, forming this intermediate. The subsequent step involves the expulsion of the chloride ion to yield the final sulfonamide product. While direct observation of such intermediates in sulfonyl chloride reactions is rare, their existence has been supported by kinetic data in related systems, particularly in the hydrolysis of certain cyclic sulfonamides (β-sultams). nih.gov

For the reaction between 4-methylbenzenesulfonyl chloride and an amine like 2,5-dimethylaniline, distinguishing unequivocally between a concerted SN2 displacement and a stepwise A-E mechanism can be challenging, as an A-E mechanism with a very short-lived intermediate can be kinetically indistinguishable from a concerted process. nih.gov However, the reaction is broadly classified as a nucleophilic substitution at the sulfonyl sulfur.

The Role of a Base Catalyst

In practice, the synthesis of sulfonamides is almost always conducted in the presence of a base, such as pyridine or triethylamine. nih.govnih.gov The base plays a crucial dual role in the reaction mechanism.

Acid Scavenger: The primary and most evident role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. nih.gov This prevents the protonation of the unreacted 2,5-dimethylaniline, which would render it non-nucleophilic and halt the reaction.

The proposed pathway involving a base is outlined below:

Step 1 (Activation): 4-methylbenzenesulfonyl chloride + Pyridine ⇌ 4-methylbenzenesulfonylpyridinium chloride

Step 2 (Nucleophilic Attack): 4-methylbenzenesulfonylpyridinium chloride + 2,5-dimethylaniline → [Intermediate Complex]

Step 3 (Product Formation): [Intermediate Complex] → this compound + Pyridinium (B92312) hydrochloride

The following table provides a comparative overview of the key features of the proposed mechanistic pathways for sulfonamide bond formation.

| Feature | Concerted (SN2-type) Mechanism | Stepwise (Addition-Elimination) Mechanism | Pyridine-Catalyzed Mechanism |

|---|---|---|---|

| Key Step | Single step with one transition state. | Two steps with a distinct intermediate. | Formation of a highly reactive N-tosylpyridinium intermediate. |

| Intermediate | None (only a transition state). | Pentacoordinate trigonal bipyramidal sulfur species. | N-tosylpyridinium salt. |

| Rate Determining Step | The single concerted step of attack and departure. | Typically the formation of the intermediate (addition). | Nucleophilic attack of the amine on the activated pyridinium salt. |

| Role of Base | Primarily as an HCl scavenger. | Primarily as an HCl scavenger. | Acts as both a nucleophilic catalyst and an HCl scavenger. |

| Stereochemistry (at a chiral sulfur center) | Inversion of configuration. acs.orgnih.gov | Can lead to inversion or retention, depending on the lifetime and properties of the intermediate. nih.gov | Generally proceeds with inversion. |

Crystallographic Analysis and Conformational Investigations of N 2,5 Dimethylphenyl 4 Methylbenzenesulfonamide

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide to establish its crystal system, space group, and detailed molecular geometry.

Determination of Crystal System and Space Group

The crystallographic analysis of this compound has determined that it crystallizes in the triclinic system with the space group P-1. nih.gov This determination is based on the lattice parameters obtained from the X-ray diffraction data. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6397 (7) |

| b (Å) | 9.7067 (8) |

| c (Å) | 10.518 (1) |

| α (°) | 66.97 (1) |

| β (°) | 81.37 (1) |

| γ (°) | 64.82 (1) |

| Volume (ų) | 734.47 (11) |

| Z | 2 |

Molecular Conformation and Torsion Angles in the C—SO₂—NH—C Segment

The conformation of the molecule is characterized by a distinct bend at the sulfur atom of the sulfonamide group. nih.gov A critical parameter for describing this conformation is the torsion angle of the C—SO₂—NH—C segment, which has been determined to be -61.0 (2)°. nih.govnih.govnih.govnih.gov This value indicates a specific rotational orientation of the aryl groups relative to the central sulfonamide bridge. Furthermore, the conformation of the N—C bond within this segment exhibits gauche torsions with respect to the two S=O bonds. nih.gov

The observed torsion angle is influenced by the substitution pattern on the aromatic rings. A comparison with related sulfonamide structures highlights these subtle electronic and steric effects.

| Compound | C—SO₂—NH—C Torsion Angle (°) |

|---|---|

| This compound | -61.0 (2) |

| 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide | -61.8 (2) |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 88.0 (2) |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | 80.2 (2) |

| 4-Methyl-N-(phenyl)benzenesulfonamide | -51.6 (3) |

| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 (2) |

Dihedral Angle Analysis Between Aromatic Rings

The magnitude of this dihedral angle is sensitive to the positions of substituents on the phenyl rings, as demonstrated by comparisons with structurally similar molecules.

| Compound | Dihedral Angle Between Aromatic Rings (°) |

|---|---|

| This compound | 49.4 (1) |

| 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide | 47.8 (1) |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 49.8 (1) |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | 38.3 (1) |

| 4-Methyl-N-(phenyl)benzenesulfonamide | 68.4 (1) |

| N-(2,5-dimethylphenyl)benzenesulfonamide | 40.4 (1) |

Intermolecular Interactions and Supramolecular Architecture

The arrangement of molecules in the crystal, or its supramolecular architecture, is dictated by a network of intermolecular forces. In the case of this compound, hydrogen bonding is the primary directional force responsible for the crystal packing.

N—H···O Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of this compound is prominently characterized by intermolecular N—H···O hydrogen bonds. nih.gov The amide proton (N—H) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (S=O) serves as the acceptor. This interaction links molecules into centrosymmetric, inversion-related dimers. nih.govnih.gov In this motif, two molecules are paired through two N—H···O hydrogen bonds, forming a stable dimeric unit that is a recurring feature in the crystal structures of related arylsulfonamides. nih.govnih.gov These dimers then form the fundamental building blocks of the extended crystal lattice. nih.gov

Comparative Structural Analysis with Related Aryl Sulfonamides

The molecular conformation and crystal packing of aryl sulfonamides are influenced by the nature and position of substituents on the aromatic rings. A comparative analysis of this compound with structurally related compounds reveals key trends in their solid-state architecture. The flexibility of the sulfonamide linkage (C-SO2-NH-C) allows for a range of conformations, primarily described by the torsion angles around the S-N and S-C bonds, as well as the dihedral angle between the two aryl rings.

Impact of Substituent Effects on Molecular Geometry

The introduction of substituents onto the phenyl rings of the core aryl sulfonamide structure significantly influences the molecule's geometry. In this compound, the molecule is bent at the sulfur atom. nih.gov The conformation of the N-C bond within the C-SO2-NH-C segment exhibits gauche torsions relative to the S=O bonds. nih.gov

The relative orientation of the two aromatic rings, defined by the dihedral angle between them, is also sensitive to substitution patterns. In this compound, this angle is 49.4 (1)°. nih.gov This is comparable to the 47.8 (1)° angle in 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide and the 40.4 (1)° angle in N-(2,5-dimethylphenyl)benzenesulfonamide. nih.govnih.gov However, it is notably different from the 68.4 (1)° dihedral angle in the unsubstituted 4-Methyl-N-(phenyl)benzenesulfonamide, suggesting that the steric bulk of the dimethylphenyl group influences a more twisted conformation compared to a single phenyl group. nih.gov The presence of electron-donating groups, such as methyl groups, can alter the electronic properties and through-space interactions within the molecule, leading to these conformational adjustments. vu.nlmdpi.com

| Compound | C–SO₂–NH–C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| This compound | -61.0 (2) | 49.4 (1) | nih.gov |

| 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide | -61.8 (2) | 47.8 (1) | nih.govnih.gov |

| 4-Methyl-N-(phenyl)benzenesulfonamide | -51.6 (3) | 68.4 (1) | nih.govnih.gov |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) | nih.govnih.gov |

| N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide | 56.8 (2) | 53.9 (1) | nih.gov |

Crystallographic Database Surveys for Structural Homologues

In the crystal structure of this compound, molecules form inversion-related dimers linked by pairs of N-H···O hydrogen bonds. nih.gov This is a common packing motif observed in many aryl sulfonamides. nih.govnih.gov The consistency of this hydrogen-bonding pattern across different substituted analogues indicates that it is a robust supramolecular synthon for this class of compounds. The substituent effects primarily manifest in the finer details of the molecular conformation rather than fundamentally altering the primary hydrogen bonding interactions. mit.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No published data is available for the DFT calculations of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide.

Specific studies on the optimization of the molecular geometry and the detailed electronic structure of this compound using DFT methods have not been found in the scientific literature.

A frontier molecular orbital analysis, including the energies of the HOMO and LUMO and the resulting energy gap for this compound, has not been reported.

There are no available studies that present an electrostatic potential surface map for this compound.

Molecular Docking Simulations for Protein-Ligand Interactions

No molecular docking studies have been published for this compound.

Information on the predicted binding modes and affinities of this compound with any biological macromolecules is not available.

As no docking studies have been reported, there is no analysis of the interactions between this compound and the amino acid residues of any protein-binding sites.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and stability. While specific MD simulation studies for this compound are not extensively detailed in the available literature, the foundational crystallographic data provides a clear picture of its static conformation, which serves as a crucial starting point for such simulations.

X-ray diffraction studies have determined the solid-state conformation of the molecule. A key feature is the bend at the sulfur atom, characterized by a C—SO₂—NH—C torsion angle of -61.0°. nih.gov The two aromatic rings (the 2,5-dimethylphenyl group and the 4-methylphenyl group) are not coplanar; instead, they are tilted relative to each other with a dihedral angle of 49.4°. nih.gov The conformation of the N—C bond within the C—SO₂—NH—C bridge exhibits gauche torsions with respect to the S=O bonds. nih.gov

An MD simulation would begin with these crystallographic coordinates and simulate the atomic motions over time by integrating Newton's laws of motion. This would reveal the flexibility of the molecule in a simulated environment (e.g., in a solvent or in a vacuum). Key dynamic properties that could be investigated include:

Torsional Angle Fluctuation: The simulation would show how the C—SO₂—NH—C torsion angle fluctuates around the observed -61.0° value, indicating the energetic barriers to rotation around the S-N bond and the conformational stability of the bent structure.

Dihedral Angle Dynamics: The relative orientation of the two aromatic rings, defined by the 49.4° dihedral angle, would be monitored to understand the degree of rotational freedom and the preferred orientations in a dynamic state. nih.gov

Hydrogen Bonding Stability: In the crystal structure, molecules form inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov MD simulations could assess the strength and lifetime of these hydrogen bonds in different environments, providing insight into the stability of these dimeric structures in solution.

By analyzing the trajectory of the atoms over nanoseconds or longer, researchers can understand the conformational landscape of the molecule, identify low-energy conformers, and predict its structural stability under various conditions, complementing the static picture provided by X-ray crystallography.

Table 1: Comparison of Key Conformational Angles in this compound and Related Compounds

| Compound | C—SO₂—NH—C Torsion Angle | Dihedral Angle Between Rings | Reference |

| This compound | -61.0° | 49.4° | nih.gov |

| 4-methyl-N-(2,3-dimethylphenyl)-benzenesulfonamide | 80.2° | 38.3° | nih.gov |

| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7° | 40.4° | nih.govnih.gov |

| 4-Methyl-N-(phenyl)benzenesulfonamide | -51.6° | 68.4° | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For a QSAR model to be useful for mechanistic predictions, it must be based on descriptors that encode mechanistic information, such as electronic, steric, or hydrophobic parameters derived from the molecular structure.

A review of the scientific literature indicates a lack of specific QSAR studies focused on this compound for the purpose of mechanistic predictions. Generally, developing such a model would require a dataset of structurally related sulfonamides with measured activity for a particular biological target or endpoint.

Hypothetically, if such a dataset were available, a QSAR study for this class of compounds could proceed as follows:

Descriptor Calculation: A wide range of molecular descriptors for this compound and its analogues would be calculated. These could include electronic descriptors (e.g., partial charges on the sulfonyl oxygen atoms or the amide nitrogen), steric descriptors (e.g., molecular volume or surface area), and hydrophobicity parameters (e.g., LogP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model linking a subset of these descriptors to the observed activity.

Mechanistic Insight: If the final QSAR model is based on mechanistically relevant descriptors, it can offer insights into the molecular interactions driving the activity. For example, a strong correlation with the partial charge on the sulfonyl oxygens might suggest that hydrogen bonding with a biological receptor is a critical part of the mechanism of action.

Without a specific dataset and a defined biological endpoint, QSAR models for this compound remain a theoretical possibility for future investigation.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational chemistry method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The Hirshfeld surface provides a powerful tool for understanding crystal packing.

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the methodology is well-established for related sulfonamide-containing compounds. doi.orgnih.govresearchgate.net The analysis generates several graphical outputs:

d_norm Surface: The surface is colored based on a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. White regions represent contacts approximately equal to the van der Waals radii, and blue regions indicate contacts that are longer.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface in a two-dimensional histogram. The plot shows the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). The distribution and shape of the points on the plot are characteristic of specific types of interactions. Sharp spikes, for instance, are typical of strong, directional interactions like hydrogen bonds.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Aromatic Sulfonamide Compounds

| Type of Intermolecular Contact | Typical Percentage Contribution | Description | Reference Example |

| H···H | 27% - 54% | Represents contacts between hydrogen atoms, often the most frequent interaction. | doi.orgnih.gov |

| C···H / H···C | 12% - 29% | Interactions involving carbon and hydrogen atoms, common in packed aromatics. | doi.orgnih.gov |

| O···H / H···O | 13% - 41% | Includes hydrogen bonds (e.g., N-H···O) and other close oxygen-hydrogen contacts. | doi.orgnih.gov |

This quantitative analysis provides deep insight into the supramolecular architecture of the crystal, revealing the relative importance of various weak interactions in stabilizing the solid-state structure.

Mechanistic Investigations of Biological Interactions of this compound (In Vitro Focus)

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research detailing the in vitro biological interactions of the specific compound this compound with the enzyme targets outlined in the requested article structure.

Extensive queries for experimental data on the inhibition profiles and mechanisms for this compound yielded no specific results. The searches included targeted inquiries for its effects on:

Carbonic Anhydrase (CA) Isoenzymes: No studies were found that investigated the inhibitory activity, specificity, selectivity for hCA II, hCA IX, or hCA XII, nor was any kinetic characterization of such inhibition available.

Glycosidases (e.g., α-Glucosidase): No literature exists describing the interaction or inhibition of α-glucosidase or other glycosidases by this compound.

Lipoxygenase: There is no available data on the lipoxygenase inhibition potential of this compound.

Acetylcholinesterase (AChE): No research detailing the inhibition of AChE by this specific sulfonamide could be located.

Consequently, it is not possible to provide the detailed research findings, data tables, or mechanistic descriptions as requested, because the primary scientific research required to do so has not been published or made publicly accessible. The subsequent sections of the requested article, therefore, cannot be completed.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition Profiles and Mechanisms

Exploration of Other Enzyme Targets

The sulfonamide functional group is a key feature in a wide array of therapeutic agents, indicating its capacity to interact with diverse biological targets. openaccesspub.orgijpsonline.com While specific enzymatic targets for N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide are not extensively detailed in current literature, the broader class of sulfonamides is known to inhibit various enzymes. A prominent example is carbonic anhydrase, which is strongly inhibited by aromatic and heterocyclic sulfonamides. ijpsonline.com The biological activity of sulfonamides is often linked to their ability to mimic the natural substrates of enzymes. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria, by mimicking the substrate p-aminobenzoic acid (PABA). openaccesspub.org

Furthermore, focused modifications of sulfonamide-based compounds have yielded potent antagonists for targets such as the kappa opioid receptor (KOR). nih.gov The versatility of the sulfonamide scaffold allows for its incorporation into structures that can be tailored to interact with specific enzyme active sites, suggesting that this compound could potentially interact with a range of yet-unidentified enzyme targets. openaccesspub.orgijpsonline.com

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, this process would involve a combination of computational and experimental methods to pinpoint and validate its interactions with biological macromolecules. mdpi.com

While direct receptor binding data for this compound is limited, studies on related sulfonamides provide valuable insights into potential interactions with key receptors in the central nervous system.

Gamma-Aminobutyric Acid Receptor (GABAAR): The GABAAR is a ligand-gated ion channel and the primary target for various drugs, including benzodiazepines and barbiturates. wikipedia.orgnih.gov Some sulfonamide-containing molecules, such as the loop diuretic furosemide, have been shown to act as noncompetitive, subtype-specific blockers of GABAARs. wikipedia.org This suggests that the sulfonamide moiety can interact with allosteric sites on the GABAAR complex, modulating the receptor's activity. wikipedia.orgwikipedia.org Benzodiazepines, for example, bind at the interface between α and γ subunits, increasing the receptor's affinity for GABA and enhancing its inhibitory effect. wikipedia.org It is plausible that certain structural features of this compound could allow it to interact with one of the numerous allosteric binding sites on the GABAAR. nih.gov

Kappa Opioid Receptor (KOR): The KOR, a G protein-coupled receptor, is a significant target for the development of analgesics and treatments for addiction. wikipedia.orgmdpi.com Research has led to the development of sulfonamide-based KOR antagonists. nih.gov A focused study on a series of sulfonamide-based KOR antagonists involved the preparation and assaying of numerous analogues to explore the impact of structural modifications on antagonist activity. This work demonstrated that changes to the aryl group and amine substitutions could significantly alter potency, with one analogue showing a four-fold increase in potency (IC50 = 18.9 ± 4.4 nM) compared to the initial lead compound (IC50 = 83.5 ± 20 nM). nih.gov This indicates that the general structure of this compound fits a profile that could potentially interact with the KOR.

| Receptor | Interaction Type | Mechanism of Action for Related Sulfonamides | Potential Implication for this compound |

|---|---|---|---|

| GABA A Receptor (GABAAR) | Allosteric Modulation | Furosemide acts as a noncompetitive, subtype-specific blocker. wikipedia.org | The sulfonamide scaffold may allow for interaction with allosteric sites, potentially modulating GABAergic transmission. |

| Kappa Opioid Receptor (KOR) | Antagonism | Focused modification of sulfonamide-based series yielded potent KOR antagonists. nih.gov | Structural features may permit binding to the KOR, suggesting a potential role as a modulator of the opioid system. |

To determine the precise molecular mechanism of this compound, a variety of in vitro assays would be employed. Radioligand competition assays are a standard method to determine the binding affinity of a compound for a specific receptor. mdpi.com In these assays, the compound of interest competes with a known radiolabeled ligand for binding to the receptor, allowing for the calculation of its inhibitory constant (Ki). mdpi.com

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G protein-coupled receptors like the KOR, G-protein recruitment assays can measure the ability of a ligand to induce the receptor to bind and activate G-proteins. mdpi.com For ion channels like the GABAAR, electrophysiological techniques such as patch-clamp recordings can directly measure changes in ion flow across the cell membrane in response to the compound. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. youtube.com

The inhibitory potency of sulfonamides is highly dependent on their three-dimensional structure. annualreviews.org Crystallographic studies of this compound and related compounds reveal key structural parameters that likely influence biological activity. nih.govnih.gov The molecule is bent at the sulfur atom, and the relative orientation of the two aromatic rings is a critical feature. nih.gov

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| This compound | -61.0 (2) | 49.4 (1) | nih.gov |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | 80.2 (2) | 38.3 (1) | nih.gov |

| 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide | -61.8 (2) | 47.8 (1) | nih.gov |

| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) | nih.gov |

The nature and position of substituents on the aromatic rings of sulfonamides play a crucial role in determining their biological response. youtube.com The methyl groups on the N-phenyl ring of this compound influence its electronic and steric properties.

Electron-donating groups, such as methyl groups, can affect the acidity of the sulfonamide N-H group. vu.nl Studies on 2,6-diarylbenzenesulfonamides have shown a strong linear correlation between the electronic properties of substituents on the flanking aromatic rings and the pKa of the sulfonamide. Electron-donating groups generally make the sulfonamide a weaker acid, which can be attributed to polar–π interactions between the N-H group and the π-system of the aromatic ring. vu.nl This modulation of acidity can impact the molecule's ability to form hydrogen bonds with its biological target, thereby affecting its binding affinity and biological activity. ijpsonline.comresearchgate.net

The position of the substituents is also critical. The ortho- and meta-methyl groups in this compound create a specific steric profile that dictates how the molecule can orient itself within a binding site. nih.gov This steric hindrance can either enhance selectivity for a particular target or prevent binding altogether, highlighting the importance of substituent placement in drug design. youtube.com

Advanced Research Applications in Chemical Biology and Material Science

Design and Development of Chemical Probes for Biological Systems

There is no scientific literature to indicate that N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide has been designed or developed for use as a chemical probe in biological systems.

Enzyme Activity Probes

No studies were found that describe the use of this compound as a probe for measuring or visualizing enzyme activity. Research into activity-based probes (ABPs) for enzymes is an active field, but this particular compound has not been identified as a candidate or functional probe.

Fluorescent or Colorimetric Sensors

The development of this compound as a fluorescent or colorimetric sensor for detecting ions, molecules, or changes in biological environments has not been reported. While other sulfonamide derivatives have been functionalized to act as sensors, this specific molecule is not among them.

Applications in Polymer Chemistry and Material Science

There is no evidence in the searched literature of this compound being utilized in polymer chemistry or material science.

Use as Crosslinking Agents or Modifiers

No publications describe the application of this compound as a crosslinking agent to form polymer networks or as a modifier to alter the properties of existing polymers.

Incorporation into Functional Polymer Architectures

The incorporation of this compound into functional polymer architectures, such as block copolymers or other well-defined structures, has not been documented. While the synthesis of polymers containing sulfonamide groups is an area of research, it has not specifically involved this compound.

Utilization in Analytical Method Development (Beyond Basic Characterization)

Beyond standard characterization techniques like NMR and X-ray crystallography to confirm its structure, there are no reports of this compound being used in the development of advanced or specialized analytical methods.

Chromatographic Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound for research purposes are critical to ensure the high purity required for accurate analytical and biological studies. The primary method reported in the literature for the purification of this specific compound is recrystallization. nih.govnih.gov

Following its synthesis, the crude product is typically filtered under suction and washed thoroughly with cold water to remove water-soluble impurities. nih.govnih.gov Subsequently, the solid is recrystallized from a dilute ethanol (B145695) solution. nih.govnih.gov This process involves dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The process is repeated until a constant melting point is achieved, indicating a high degree of purity. nih.govnih.gov The purified compound is obtained as single crystals suitable for techniques like X-ray diffraction. nih.govnih.gov

While recrystallization is the specifically cited method for this compound, other chromatographic techniques are standard for purifying related sulfonamide derivatives in a research context. Flash column chromatography is a widely used method for the purification of sulfonamides when recrystallization is not suitable or when separating the product from closely related byproducts. pku.edu.cn In this technique, the crude reaction mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity, such as a gradient of petroleum ether (PE) and ethyl acetate (B1210297) (EA). pku.edu.cn The different components of the mixture travel through the column at different rates, allowing for their separation and isolation in a pure form.

Q & A

Basic Research Question

- IR Spectroscopy : Confirms sulfonamide formation via NH (3264 cm⁻¹) and SO₂ asymmetric/symmetric stretches (1330/1168 cm⁻¹) .

- ¹H-NMR : Aromatic protons (δ 6.81–7.52 ppm) and methyl groups (δ 1.87–2.35 ppm) provide structural validation .

- EI-MS : Molecular ion peak at m/z 275 (M⁺, 94%) and fragment ions (e.g., m/z 120) confirm molecular weight and stability .

How does hydrogen bonding dictate the crystal packing of this compound?

Advanced Research Question

Intermolecular N–H···O hydrogen bonds (Table 1 in ) generate 1D chains along the c-axis. These interactions are critical for lattice energy minimization, as shown by:

- D–H···A Distances : 2.15–2.20 Å .

- Thermal Ellipsoids : Anisotropic displacement parameters validate hydrogen atom positions .

Comparative analysis with analogues (e.g., nitro-substituted derivatives) reveals weaker packing in non-hydrogen-bonded structures .

What computational tools validate crystallographic data for this compound?

Advanced Research Question

- SHELX Suite : SHELXL refines atomic coordinates, while SHELXPRO interfaces with macromolecular datasets .

- Structure Validation : PLATON checks for missed symmetry and validates hydrogen-bonding geometry .

- CIF Validation : Reports ensure compliance with IUCr standards, addressing issues like R-factor discrepancies .

How does this compound compare to other sulfonamides in biological activity studies?

Advanced Research Question

While direct biological data are limited, structural analogues (e.g., carbonic anhydrase inhibitors) suggest:

- Bioisosteric Potential : The sulfonamide group may chelate metal ions in enzyme active sites .

- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CA-II .

Synthetic protocols for related compounds (e.g., morpholine derivatives) highlight tunability for drug discovery .

What challenges arise in refining high-resolution crystal structures of this compound?

Advanced Research Question

- Disorder Modeling : Methyl groups may exhibit rotational disorder, requiring multi-position occupancy models .

- Hydrogen Placement : Riding models can underestimate thermal motion; unrestrained refinement (e.g., for NH protons) improves accuracy .

- Twinned Data : SHELXL’s TWIN command resolves pseudo-merohedral twinning in low-symmetry space groups .

How are substituent effects analyzed in related sulfonamide derivatives?

Advanced Research Question

- Steric Maps : Overlay structures (e.g., Mercury software) quantify steric clashes from ortho-methyl groups .

- Electrostatic Potentials : DFT calculations (e.g., Gaussian 09) reveal electron density shifts at the sulfonamide sulfur .

- Thermodynamic Stability : DSC data correlate substituent bulk with melting point elevation (e.g., 114°C vs. 98°C in less-substituted analogues) .

What role does this compound play in supramolecular chemistry?

Advanced Research Question

Its hydrogen-bonding motifs are templates for designing:

- Co-crystals : With carboxylic acids or amines, forming 2D networks via O/N–H···O interactions .

- Metal-Organic Frameworks (MOFs) : Sulfonyl oxygen lone pairs may coordinate to transition metals (e.g., Cu²⁺) .

Thermogravimetric analysis (TGA) confirms stability up to 200°C, suitable for MOF synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.